8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline

Monoamine oxidase Neurodegeneration Isoform selectivity

Procure this compound for its unique dual pharmacological profile: a selective MAO-B inhibitor with a reversed selectivity compared to the parent 8-HQ scaffold (IC50 1.13 μM, >88-fold selective over MAO-A), and a validated top-tier BoNT/A light chain inhibitor from a 100-compound screen. Its racemic nature, with a stereogenic benzhydryl carbon, enables enantiomer separation for differential activity profiling. This is the progenitor scaffold for the most potent quinolinol-based BoNT/A LC inhibitor series, making it essential for SAR expansion, chiral resolution, and benchmarking novel antitoxin candidates. Unlike generic 8-HQ derivatives, this compound's specific substitution pattern confers a distinct biological spectrum, critical for accurate target engagement assays and polypharmacology model calibration.

Molecular Formula C22H17N3O3
Molecular Weight 371.4 g/mol
CAS No. 5335-96-6
Cat. No. B11974755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline
CAS5335-96-6
Molecular FormulaC22H17N3O3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H17N3O3/c26-22-19(13-8-16-7-4-14-23-21(16)22)20(15-5-2-1-3-6-15)24-17-9-11-18(12-10-17)25(27)28/h1-14,20,24,26H
InChIKeyNIPBFFNWSFCRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline (CAS 5335-96-6): Core Identity and Physicochemical Baseline for Procurement Decisions


8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline (CAS 5335-96-6), also catalogued as NSC 1010, is a synthetic 8-hydroxyquinoline (8-HQ) derivative bearing a 4-nitroanilino-benzhydryl substituent at the quinoline C7 position (molecular formula C₂₂H₁₇N₃O₃, MW 371.39 g/mol) [1]. The compound possesses a stereogenic benzhydryl carbon, making it a racemic mixture with potential for enantiomer-specific biological interactions [2]. Standard physicochemical parameters include density 1.37 g/cm³, boiling point 597.6 °C at 760 mmHg, flash point 315.2 °C, and refractive index 1.738 [1]. Spectroscopic authentication is supported by 1H NMR and GC-MS spectra archived in public databases [3]. The compound is structurally classified within the broader 8-hydroxyquinoline chemotype—a privileged scaffold known for metal-chelating, MAO-inhibitory, and neuroprotective properties—yet its specific substitution pattern confers a biological profile distinct from both the parent 8-HQ and clinically precedented analogs such as clioquinol and M30 [4].

Why 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline Cannot Be Replaced by Other 8-Hydroxyquinoline Derivatives in Targeted Research Applications


The 8-hydroxyquinoline (8-HQ) chemotype encompasses compounds with widely divergent biological profiles depending on the nature and position of ring substituents. The parent 8-HQ exhibits preferential inhibition of monoamine oxidase A (MAO-A) over MAO-B and functions primarily as an iron chelator [1]. Clinical agents such as clioquinol (5-chloro-7-iodo-8-HQ) lack meaningful MAO-B activity and are not recognized BoNT/A light chain inhibitors. In contrast, 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline (NSC 1010) displays a reversed MAO isoform selectivity profile—favoring MAO-B over MAO-A—and was identified as one of only two top-tier BoNT/A light chain inhibitors from a 100-compound screen [2][3]. Simple replacement with a generic 8-HQ derivative would forfeit both the MAO-B selectivity and the BoNT/A serotype-specific inhibitory activity that define this compound's research utility. Furthermore, removal of the benzhydryl phenyl group (yielding the des-phenyl analog CAS 160094-85-9) eliminates the stereogenic center and fundamentally alters the three-dimensional pharmacophore, precluding direct substitution in structure–activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline (NSC 1010) Versus Closest Analogs and In-Class Candidates


MAO-B Versus MAO-A Isoform Selectivity Reversal Relative to Parent 8-Hydroxyquinoline

8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline exhibits a pronounced selectivity reversal for MAO isoform inhibition compared to the parent 8-hydroxyquinoline scaffold. The target compound inhibits human MAO-B with an IC₅₀ of 1,130 nM (1.13 μM) while showing negligible activity against human MAO-A (IC₅₀ >100,000 nM; i.e., >100 μM), yielding a calculated MAO-B selectivity index of >88.5 [1]. In contrast, the unsubstituted 8-hydroxyquinoline parent demonstrates preferential inhibition of rat brain mitochondrial MAO-A over MAO-B [2]. This represents a qualitative inversion of isoform preference driven by the C7 4-nitroanilino-benzhydryl substitution. For further context, the well-studied 8-HQ derivative M30 (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline) is a potent but non-selective MAO inhibitor (IC₅₀ MAO-A = 37 nM, MAO-B = 57 nM; selectivity index ≈1.5), whereas the target compound provides >88-fold MAO-B selectivity, albeit with lower absolute potency [3].

Monoamine oxidase Neurodegeneration Isoform selectivity Parkinson's disease

BoNT/A Light Chain Protease Inhibition: Potency Ranking Among 100 Screened Compounds

In a tiered virtual-screening and biochemical validation campaign, 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline (NSC 1010) emerged as one of only two most potent BoNT/A light chain (LC) inhibitors from 100 structurally diverse compounds tested. At 200 μM, NSC 1010 inhibited recombinant full-length BoNT/A LC (rALC) protease activity by >60%; at 20 μM, inhibition exceeded 30%—thresholds met by only 7 of 100 compounds screened [1]. NSC 1010 further demonstrated serotype selectivity: it failed to inhibit BoNT serotype B LC, distinguishing it from other quinolinol hits that showed cross-reactivity against rBLC [1]. However, NSC 1010 itself exhibited cellular toxicity to neuroblastoma N2a cells at ≥10 μM, a critical limitation that motivated the synthesis and evaluation of 55 structural analogs [1]. Five of those analogs (NSC 84094, NSC 84096, CB 7967495, CB 7969312, CB 7968218) demonstrated superior potency (IC₅₀ values 1.6–4.7 μM against rALC and 1.5–5.0 μM against truncated tALC), no cellular toxicity, and ex vivo protection in mouse phrenic nerve hemidiaphragm assays—with CB 7969312 providing protection at 500 nM [1][2]. Thus, while NSC 1010 is not the most potent quinolinol BoNT/A inhibitor, it is the validated progenitor of the most effective quinolinol-based BoNT/A inhibitor series reported to date.

Botulinum neurotoxin Protease inhibition Antitoxin discovery Biodefense

Structural Differentiation from the Des-Phenyl Analog (CAS 160094-85-9): Impact of the Benzhydryl Moiety on Molecular Recognition

The closest commercially catalogued structural analog of 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline is 7-[(4-nitroanilino)methyl]quinolin-8-ol (CAS 160094-85-9), which differs solely by the absence of the phenyl group on the benzylic carbon bridging the quinoline core and the 4-nitroaniline moiety . The target compound (C₂₂H₁₇N₃O₃, MW 371.39 g/mol) contains a fully substituted benzhydryl carbon that creates a stereogenic center with two distinct aromatic arms (phenyl and 4-nitroanilino), whereas the des-phenyl analog (C₁₆H₁₃N₃O₃, MW 295.29 g/mol) is achiral and presents a substantially reduced steric profile at this critical pharmacophoric position [1]. In the context of BoNT/A LC inhibition, the target compound's benzhydryl substitution was essential for the initial hit identification; the five optimized analogs that emerged from the 55-compound SAR campaign all retain the benzhydryl-type architecture, underscoring the importance of this structural feature for binding interactions within the BoNT/A LC active site [2]. The stereogenic center also means that the target compound exists as a racemate, and the individual enantiomers may exhibit differential inhibitory potency—a hypothesis currently under investigation [2].

Structure-activity relationship Chiral pharmacology Medicinal chemistry Quinolinol scaffold

Dual Biological Annotation: Concurrent MAO-B Inhibition and BoNT/A LC Activity as a Differentiator from Single-Target 8-Hydroxyquinoline Derivatives

A distinctive feature of 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline is its dual annotation across two therapeutically unrelated enzyme families: human monoamine oxidase B (hMAO-B IC₅₀ = 1.13 μM) and Clostridium botulinum neurotoxin serotype A light chain metalloprotease (BoNT/A LC; >60% inhibition at 200 μM) [1][2]. This dual bioactivity profile is not observed in clinically precedented 8-HQ derivatives. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an FDA-approved antiprotozoal, shows neither MAO-B selectivity nor BoNT/A LC inhibition [3]. M30, a potent brain-permeable iron chelator-MAO inhibitor hybrid, achieves nanomolar MAO-A/B inhibition but has no reported BoNT/A activity [4]. The quinolylnitrone QN 19 (derived from 8-hydroxyquinoline-2-carbaldehyde) achieves potent hMAO-B inhibition (IC₅₀ = 4.46 μM) and hBChE inhibition (IC₅₀ = 1.06 nM) but lacks BoNT/A annotation [5]. The concurrent MAO-B/BoNT-A profile of NSC 1010, while pharmacologically unrelated, provides a unique dual-annotation reference point for polypharmacology profiling and cheminformatics model validation.

Polypharmacology Multi-target ligand Neurodegeneration Antitoxin

Validated Research and Procurement Application Scenarios for 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline (NSC 1010)


MAO-B Selective Inhibitor Reference Compound for Neurodegenerative Disease Target Engagement Studies

With an hMAO-B IC₅₀ of 1.13 μM and >88-fold selectivity over hMAO-A, NSC 1010 can serve as a moderate-affinity MAO-B reference inhibitor for in vitro target engagement assays where complete MAO-A sparing is required. Its selectivity profile is mechanistically inverted relative to the parent 8-HQ scaffold, making it useful as a tool compound to interrogate structure–selectivity relationships within the 8-hydroxyquinoline chemotype [1]. Researchers should note that its moderate potency precludes use as a positive control in high-sensitivity screens where nanomolar MAO-B inhibition is the benchmark; for such applications, M30 (IC₅₀ = 57 nM) or rasagiline are more appropriate comparators [2].

BoNT/A Antitoxin Lead Discovery: Scaffold Validation and SAR Template

NSC 1010 is the validated progenitor scaffold for the most potent quinolinol-based BoNT/A light chain inhibitor series identified to date. The compound's identification as one of two top hits from 100 screened compounds, combined with the subsequent synthesis of 55 analogs yielding 5 optimized leads (IC₅₀ 1.6–4.7 μM, non-cytotoxic, ex vivo protective), positions it as the appropriate starting template for BoNT/A antitoxin medicinal chemistry programs [1]. Procurement of NSC 1010 is warranted for SAR expansion studies, enantiomer resolution efforts, and as a reference standard for benchmarking novel BoNT/A LC inhibitors against the original hit compound [1][3].

Polypharmacology Probe and Cheminformatics Model Calibration Standard

The concurrent annotation of NSC 1010 as both an MAO-B inhibitor and a BoNT/A LC inhibitor—two pharmacologically unrelated targets—makes it a uniquely labeled data point for polypharmacology prediction models and multi-target virtual screening validation sets [1][2]. Most 8-HQ derivatives are annotated against a single target class (e.g., MAO, cholinesterases, or metal chelation); NSC 1010's dual annotation across distinct enzyme families provides a rare calibration standard for testing the ability of in silico models to predict off-target or secondary pharmacology [3].

Chiral 8-Hydroxyquinoline Scaffold for Stereochemical SAR Investigations

The racemic nature of NSC 1010, conferred by its stereogenic benzhydryl carbon, creates an opportunity for enantiomer separation and differential activity profiling. The original study noted ongoing efforts to separate and evaluate individual enantiomers, hypothesizing that one enantiomer may account for the majority of the observed BoNT/A LC inhibitory activity [1]. Procurement of the racemate enables chiral resolution studies, enantiomer-specific SAR determination, and the exploration of stereochemistry-dependent binding modes within both the MAO-B and BoNT/A LC active sites [1][2].

Quote Request

Request a Quote for 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.